molecular formula C18H17FN2O2 B5414941 N-[1-[(ethylamino)carbonyl]-2-(4-fluorophenyl)vinyl]benzamide

N-[1-[(ethylamino)carbonyl]-2-(4-fluorophenyl)vinyl]benzamide

Numéro de catalogue B5414941
Poids moléculaire: 312.3 g/mol
Clé InChI: HILXJFRRZJQDRX-FOWTUZBSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-[(ethylamino)carbonyl]-2-(4-fluorophenyl)vinyl]benzamide, commonly known as EFV or Efavirenz, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It was first approved by the FDA in 1998 and is currently included in the World Health Organization's List of Essential Medicines. Despite its success in treating HIV, Efavirenz has also been studied for its potential use in other scientific research applications.

Mécanisme D'action

Efavirenz works by inhibiting the reverse transcriptase enzyme, which is responsible for converting viral RNA into DNA. By inhibiting this enzyme, Efavirenz prevents the virus from replicating and spreading throughout the body. This mechanism of action is similar to other N-[1-[(ethylamino)carbonyl]-2-(4-fluorophenyl)vinyl]benzamides, such as Nevirapine and Delavirdine.
Biochemical and Physiological Effects
Efavirenz has been shown to have several biochemical and physiological effects. For instance, it has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. This increase in neurotransmitter levels has been associated with the development of psychiatric side effects, such as depression and anxiety. Efavirenz has also been shown to decrease the levels of certain hormones, such as testosterone, in the body.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Efavirenz in lab experiments is that it has a well-established mechanism of action and has been extensively studied for its use in HIV treatment. Additionally, Efavirenz is relatively easy to synthesize and is readily available. However, one limitation of using Efavirenz in lab experiments is that it can have significant side effects, such as psychiatric symptoms and liver toxicity, which may limit its use in certain experiments.

Orientations Futures

There are several potential future directions for the use of Efavirenz in scientific research. For instance, Efavirenz may be studied for its potential use in treating other viral infections, such as hepatitis B and C. Additionally, Efavirenz may be studied for its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, Efavirenz may be studied for its potential use in developing new cancer therapies.

Méthodes De Synthèse

The synthesis of Efavirenz involves several steps, including the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form 1-(4-fluorophenyl)-2,2-dimethyl-1,3-dioxane-4-carboxylic acid ethyl ester. This intermediate is then converted to the corresponding acid chloride, which is reacted with N-ethyl-N-(3-sulfopropyl)aniline to form N-[1-(ethylcarbamoyl)-2-(4-fluorophenyl)ethyl]-N-(3-sulfopropyl)aniline. The final step involves the reaction of this compound with benzoyl chloride to form Efavirenz.

Applications De Recherche Scientifique

Apart from its use in HIV treatment, Efavirenz has been studied for its potential use in other scientific research applications. For instance, it has been shown to have antitumor activity against different types of cancer cells, including breast, prostate, and colon cancer. Efavirenz has also been studied for its potential use in treating neuropathic pain and as a potential therapy for multiple sclerosis.

Propriétés

IUPAC Name

N-[(E)-3-(ethylamino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-2-20-18(23)16(12-13-8-10-15(19)11-9-13)21-17(22)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,20,23)(H,21,22)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILXJFRRZJQDRX-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C(=C\C1=CC=C(C=C1)F)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.